4-(6-(pyridin-4-ylamino)pyridazin-3-yl)-N-(p-tolyl)piperazine-1-carboxamide

Kinase inhibitor Structure-activity relationship Regioisomer selectivity

4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)-N-(p-tolyl)piperazine-1-carboxamide (CAS 1021262-27-0) is a fully synthetic heterocyclic small molecule (molecular formula C21H23N7O; molecular weight 389.45 g/mol) belonging to the pyridazine-carboxamide class of kinase-directed research compounds. Its architecture comprises a pyridazin-3-yl core bearing a pyridin-4-ylamino substituent at the 6-position, connected via a piperazine linker to a urea-type carboxamide terminated by a p-tolyl (4-methylphenyl) group.

Molecular Formula C21H23N7O
Molecular Weight 389.463
CAS No. 1021262-27-0
Cat. No. B2630852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-(pyridin-4-ylamino)pyridazin-3-yl)-N-(p-tolyl)piperazine-1-carboxamide
CAS1021262-27-0
Molecular FormulaC21H23N7O
Molecular Weight389.463
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=NC=C4
InChIInChI=1S/C21H23N7O/c1-16-2-4-17(5-3-16)24-21(29)28-14-12-27(13-15-28)20-7-6-19(25-26-20)23-18-8-10-22-11-9-18/h2-11H,12-15H2,1H3,(H,24,29)(H,22,23,25)
InChIKeyLCZPMGMCBBVDEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)-N-(p-tolyl)piperazine-1-carboxamide (CAS 1021262-27-0): Procurement-Relevant Structural and Physicochemical Baseline


4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)-N-(p-tolyl)piperazine-1-carboxamide (CAS 1021262-27-0) is a fully synthetic heterocyclic small molecule (molecular formula C21H23N7O; molecular weight 389.45 g/mol) belonging to the pyridazine-carboxamide class of kinase-directed research compounds. Its architecture comprises a pyridazin-3-yl core bearing a pyridin-4-ylamino substituent at the 6-position, connected via a piperazine linker to a urea-type carboxamide terminated by a p-tolyl (4-methylphenyl) group . The compound is catalogued by multiple commercial suppliers as a research-grade biochemical tool, though peer-reviewed quantitative characterization data remain notably absent from the public domain. Its structural features align it with the broader class of substituted pyridazine carboxamides developed as ATP-competitive protein kinase inhibitors, particularly those targeting ALK, c-Met, and SYK, as documented in related patent families [1].

Pyridazine-carboxamide kinase-directed scaffold, aligned with ALK, c-Met, SYK inhibitor chemotypes
p-Tolyl (4-methylphenyl) terminal substituent; regioisomeric identity distinct from o-tolyl analog
Pyridin-4-ylamino hinge-binding motif; 4-pyridyl regioisomer for SAR and docking studies
No peer-reviewed characterization data; empirical profiling required before target-based screens

Why 4-(6-(Pyridin-4-ylamino)pyridazin-3-yl)-N-(p-tolyl)piperazine-1-carboxamide Cannot Be Replaced by In-Class Analogs Without Risk of Functional Divergence


Compounds within the 4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-carboxamide series share a conserved core but diverge at the terminal aryl carboxamide substituent, a position known to critically modulate kinase selectivity profiles in related pyridazine-carboxamide inhibitor classes [1]. The p-tolyl (4-methylphenyl) terminus of CAS 1021262-27-0 is regioisomeric with the ortho-substituted o-tolyl analog (CAS 1021262-28-1), and steric/electronic differences between para and ortho substitution can produce divergent target engagement and off-target activity patterns, as documented for structurally analogous kinase inhibitor series where a single methyl position shift altered selectivity by over 10-fold [2]. Additionally, the pyridin-4-ylamino (4-pyridyl) regioisomer present in this compound is distinct from the pyridin-2-ylamino and pyridin-3-ylamino variants that appear in related patent filings targeting different kinase profiles (e.g., SYK inhibitors in EP2802567B1) [3]. Absent direct comparative data for this specific compound, the known structure-activity relationship principles governing this scaffold class strongly caution against assuming functional interchangeability.

o-Tolyl regioisomer (CAS 1021262-28-1)
Ortho-methyl placement may shift kinase selectivity profile relative to para-methyl; class-level SAR indicates substitution position can alter target engagement.
Pyridin-2-ylamino or 3-ylamino variants
Hinge-binding region modification may change ATP-competitive inhibition pattern; patent data show regioisomer-dependent potency differences across tyrosine kinases.
Uncharacterized regioisomer contamination
Co-eluting p-/o-tolyl mixtures or pyridinyl regioisomer impurities may confound biological assay interpretation; orthogonal identity verification recommended.

Quantitative Differentiation Evidence for CAS 1021262-27-0: Available Comparative Data Relative to Closest Structural Analogs


Regioisomeric Differentiation: p-Tolyl vs. o-Tolyl Terminal Substituent in Pyridazine-Piperazine Carboxamide Scaffolds

CAS 1021262-27-0 bears a para-methyl (p-tolyl) substituent on the terminal phenyl ring of the piperazine-1-carboxamide moiety. Its closest structural analog, CAS 1021262-28-1, bears an ortho-methyl (o-tolyl) group at the same position. In the broader substituted pyridazine carboxamide patent literature (WO2012048259A3), the para vs. ortho substitution pattern on terminal aryl rings has been shown to differentially affect kinase inhibition potency against ALK and related targets, with para-substituted variants generally exhibiting distinct selectivity fingerprints from their ortho-substituted counterparts [1]. Direct quantitative comparison between these two specific compounds is not available in the peer-reviewed literature. In structurally related FAAH inhibitor series bearing pyridazine-piperazine carboxamide motifs, para-substituted phenyl urea derivatives have demonstrated IC50 values in the nanomolar range (e.g., PKM-833: IC50 = 8.8 nM against human FAAH), while ortho-substituted analogs in the same series showed reduced potency [2]. Extrapolation to the kinase context of CAS 1021262-27-0 requires experimental validation.

Terminal Aryl Substitution
Class-level inference
p-Tolyl (para-methyl) vs. o-tolyl (ortho-methyl). Reported selectivity divergence in related FAAH series; para-substituted phenyl urea IC50 8.8 nM, ortho analogs reduced potency. Direct comparative data for these compounds absent.
Regioisomer identity may critically influence target engagement; not interchangeable in SAR workflows.
Class-level inference; experimental validation required.
Kinase inhibitor Structure-activity relationship Regioisomer selectivity

Pyridinylamino Regioisomer Differentiation: 4-Pyridyl vs. 2-Pyridyl vs. 3-Pyridyl Attachment

The target compound features a pyridin-4-ylamino (4-pyridyl) substituent at the 6-position of the pyridazine core. This represents one of three possible pyridinyl regioisomers within this scaffold class. Patent EP2802567B1 (SYK inhibitors) and related filings describe extensive libraries of pyridazine amide compounds where the pyridinyl attachment position is a critical determinant of kinase selectivity, with 2-pyridyl, 3-pyridyl, and 4-pyridyl variants exhibiting divergent inhibitory profiles across a panel of tyrosine kinases [1]. The 4-pyridyl configuration in CAS 1021262-27-0 is specifically noted in kinase inhibitor patents (WO2012048259A3) where pyridin-4-ylamino-substituted pyridazines demonstrated unexpected potency against ALK kinase relative to other regioisomers [2]. Direct quantitative data comparing the 4-pyridyl, 3-pyridyl, and 2-pyridyl variants of this specific p-tolyl carboxamide series are not publicly available.

Hinge-Binding Regioisomer
Class-level inference
Pyridin-4-ylamino vs. 2-/3-pyridyl variants. Patent EP2802567B1 and WO2012048259A3 describe regioisomer-dependent ALK/SYK potency; 4-pyridyl unexpected potency noted.
Hinge-binding interaction differs; substitution may introduce uncontrolled variable in kinase selectivity experiments.
Comparative IC50 not publicly available for this pair.
Kinase hinge-binding motif Regiochemical SAR ATP-competitive inhibitor

Physicochemical Differentiation: Calculated Drug-Likeness Properties vs. Close Analogs

Based on its SMILES structure (CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=NC=C4) , the target compound has a molecular weight of 389.45 g/mol, 7 hydrogen bond acceptors, 1 hydrogen bond donor, a calculated logP of approximately 2.8, and a topological polar surface area (TPSA) of approximately 80 Ų. Its closest comparator, the o-tolyl analog (CAS 1021262-28-1), shares identical molecular formula and calculated bulk properties, making the two regioisomers physically indistinguishable by standard analytical techniques (LC-MS, NMR chemical shifts differ slightly) . However, the para-methyl substitution pattern in CAS 1021262-27-0 confers a more linear molecular shape compared to the ortho-methyl analog, which may influence crystal packing, solubility, and protein binding site compatibility in ways that are not captured by standard 2D physicochemical descriptors [1].

Physicochemical Profile
Supporting evidence
MW 389.45, cLogP ~2.8, TPSA ~80 Ų, identical to o-tolyl analog by 2D descriptors; 3D molecular shape differs (linear vs. bent).
Shape-dependent protein binding may differ; identity verification by NMR/X-ray recommended over MS alone.
Experimental solubility/logD not available.
Drug-likeness Physicochemical profiling Lead optimization

Scaffold-Class Evidence: Pyridazine Carboxamides as Kinase Inhibitors with Documented Nanomolar Potency

The pyridazine-3-carboxamide scaffold class to which CAS 1021262-27-0 belongs has been extensively characterized in patent literature as yielding potent ATP-competitive kinase inhibitors. In WO2012048259A3, representative pyridazine carboxamide compounds demonstrated IC50 values below 100 nM against ALK kinase in biochemical assays, with some analogs achieving sub-10 nM potency [1]. In the structurally related SYK inhibitor patent family (EP2802567B1), pyridazine amide compounds bearing piperazine linkers achieved IC50 values in the 1-100 nM range against SYK in enzymatic assays [2]. Separately, the FAAH inhibitor PKM-833, which shares the piperazine-1-carboxamide-pyridazine motif (though with different peripheral substituents), achieved IC50 values of 8.8 nM (human FAAH) and 10 nM (rat FAAH) with >200-fold selectivity over 137 off-targets [3]. These class-level data establish the scaffold's capacity for high-potency target engagement but do not provide direct evidence for the specific potency or selectivity of CAS 1021262-27-0.

Scaffold-Class Potency
Class-level inference
Related pyridazine carboxamides: ALK IC50 200-fold selectivity.
Scaffold supports kinase-focused discovery; target-specific data for this compound absent.
Empirical profiling needed before target-based deployment.
Kinase inhibition Pyridazine pharmacophore ATP-competitive inhibitor

Recommended Research Application Scenarios for CAS 1021262-27-0 Based on Available Structural and Class-Level Evidence


Kinase Inhibitor Lead Optimization: SAR Exploration of Terminal Aryl Carboxamide Substituents

CAS 1021262-27-0 is most appropriately deployed as a tool compound for structure-activity relationship (SAR) studies within pyridazine-carboxamide kinase inhibitor programs. Its p-tolyl terminus serves as a reference point for systematic exploration of para-substituted aryl effects on kinase selectivity, complementing the o-tolyl and other ortho/meta-substituted analogs. The compound's scaffold class has established precedent for ALK and SYK kinase inhibition with nanomolar potency [1], making it a suitable candidate for panel screening against these and related tyrosine kinases to establish its selectivity fingerprint. Procurement for this purpose requires verification of regioisomeric purity (para vs. ortho confirmation via NMR), as co-eluting regioisomers would confound SAR interpretation .

Computational Chemistry: Molecular Docking and Pharmacophore Model Validation

The well-defined 3D structure of CAS 1021262-27-0, featuring a rigid pyridazine-pyridine core with a flexible piperazine linker, makes it suitable for computational docking studies against kinase ATP-binding sites. Its p-tolyl group provides a distinct hydrophobic pharmacophoric feature that can be compared against o-tolyl and other aryl variants in silico to validate docking pose predictions. The pyridin-4-ylamino moiety serves as a hinge-binding motif analog, and comparative docking scores between 2-pyridyl, 3-pyridyl, and 4-pyridyl regioisomers can inform selectivity hypotheses prior to experimental testing [2]. This application does not require pre-existing bioactivity data and is valuable even in the absence of published IC50 values.

Chemical Biology Tool for Target Deconvolution in Phenotypic Screening Hits

When a phenotypic screening campaign identifies a hit series containing the pyridazine-piperazine carboxamide scaffold, CAS 1021262-27-0 can serve as a structurally defined probe for target deconvolution efforts. Its distinct p-tolyl substitution pattern, combined with the availability of close regioisomeric and substituent-variant analogs, enables a chemical genetics approach where differential biological activity across the analog series helps triangulate the molecular target [1]. The compound's placement within the broader kinase inhibitor chemotype space, as evidenced by patent family WO2012048259A3, provides a rational starting point for prioritizing kinases in target identification panels.

Analytical Reference Standard for Regioisomer Identification and Quantification

Given that CAS 1021262-27-0 (p-tolyl) and its o-tolyl regioisomer (CAS 1021262-28-1) share identical molecular formula (C21H23N7O, MW 389.45) and are chromatographically similar, the pure compound can serve as an analytical reference standard for developing HPLC, UPLC, or SFC methods capable of resolving para/ortho regioisomeric mixtures . This application is relevant for quality control laboratories that need to verify the isomeric purity of synthesized batches or purchased materials, particularly when regioisomeric contamination could affect biological assay reproducibility.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization (SAR)
Regioisomeric purity and scaffold identity confirmation
Kinase panel profiling; selectivity fingerprint against ALK, c-Met, SYK
Computational docking and pharmacophore modeling
Well-defined 3D structure with hinge-binding motif
Docking pose validation across kinase ATP sites; regioisomer scoring comparison
Target deconvolution probe
Distinct p-tolyl substitution enabling analog series differentiation
Chemical genetics target identification panels; phenotypic hit triangulation
Analytical reference standard
Resolving para/ortho regioisomeric mixtures
Chromatographic method development for regioisomer purity verification
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